![molecular formula C19H17F3N2O5S B2876411 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid CAS No. 743451-21-0](/img/structure/B2876411.png)
2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid is a complex organic compound with the molecular formula C19H17F3N2O5S It is known for its unique chemical structure, which includes a trifluoromethyl group, a benzenesulfonyl group, and a piperazine ring
作用机制
Mode of Action
The presence of the trifluoromethyl group and the benzenesulfonyl group suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
The presence of the piperazine ring and the carboxylic acid group might influence its solubility and permeability, thereby affecting its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution within the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the piperazine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}benzoic acid
- 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-1-carbonyl}benzoic acid
- 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}phenylacetic acid
Uniqueness
2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the benzenesulfonyl group, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWMXLXKNCIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
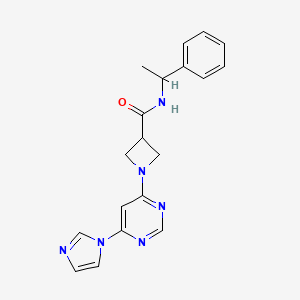
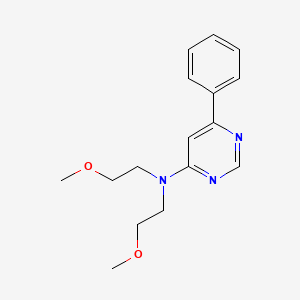
![2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2876332.png)
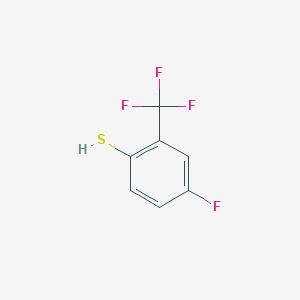
![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2876336.png)
![4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2876337.png)
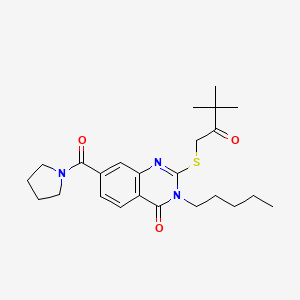
![3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine](/img/structure/B2876341.png)
![3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2876342.png)
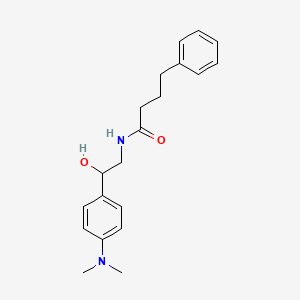

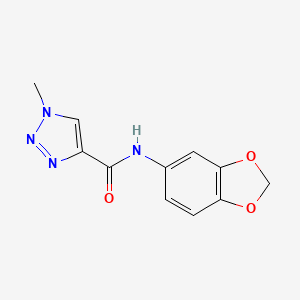
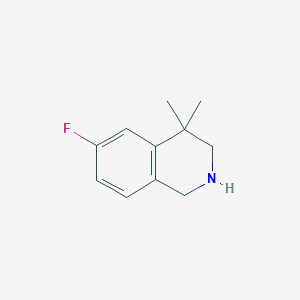
![3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)
